Ethyl 3-(2,6-difluorophenyl)prop-2-enoate
CAS No.:
Cat. No.: VC13580541
Molecular Formula: C11H10F2O2
Molecular Weight: 212.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10F2O2 |
|---|---|
| Molecular Weight | 212.19 g/mol |
| IUPAC Name | ethyl 3-(2,6-difluorophenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C11H10F2O2/c1-2-15-11(14)7-6-8-9(12)4-3-5-10(8)13/h3-7H,2H2,1H3 |
| Standard InChI Key | COBPFZSQRMQTRT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C=CC1=C(C=CC=C1F)F |
| Canonical SMILES | CCOC(=O)C=CC1=C(C=CC=C1F)F |
Introduction
Structural and Molecular Characteristics
Ethyl 3-(2,6-difluorophenyl)prop-2-enoate belongs to the acrylate ester family, featuring a conjugated enoate system () linked to a 2,6-difluorophenyl ring. The fluorine atoms at the ortho positions induce significant electronic effects: their strong electronegativity withdraws electron density from the aromatic ring, polarizing the double bond and increasing susceptibility to nucleophilic attack. This electronic perturbation is quantified by Hammett substituent constants ( for fluorine), which predict enhanced reactivity compared to non-fluorinated analogs.
The compound’s planar geometry, confirmed by X-ray crystallography in related structures, allows for efficient π-orbital overlap between the phenyl ring and the acrylate moiety. This conjugation stabilizes transition states in cycloaddition reactions, making the compound a valuable dienophile in Diels-Alder reactions.
Synthetic Methodologies
Conventional Synthesis Routes
The most common synthesis involves a base-catalyzed condensation between 2,6-difluorobenzaldehyde and ethyl acrylate. In a typical procedure, 2,6-difluorobenzaldehyde (1.0 equiv) reacts with ethyl acrylate (1.2 equiv) in ethanol under reflux, using piperidine (10 mol%) as a catalyst. The reaction proceeds via a Knoevenagel condensation mechanism, forming the α,β-unsaturated ester in yields exceeding 85%. Purification via column chromatography (hexane/ethyl acetate, 4:1) affords the product with >98% purity.
An alternative approach employs thionyl chloride () to activate carboxylic acid precursors. For example, 2,6-difluorocinnamic acid treated with in ethanol yields the corresponding ethyl ester after 48 hours of reflux . This method achieves a 96% yield (54.25 g scale) but requires careful handling due to ’s corrosive nature .
Industrial-Scale Optimization
Large-scale production utilizes continuous flow reactors to enhance safety and efficiency. Key parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes rate |
| Residence Time | 30–45 minutes | Prevents decomposition |
| Catalyst Loading | 5 mol% piperidine | Cost-effective |
These conditions reduce side products like diethyl 2,6-difluorophenylmalonate, which forms via Michael addition at elevated temperatures.
Reactivity and Chemical Transformations
Electrophilic Additions
The electron-deficient double bond undergoes regioselective additions. For instance, hydrazine attacks the β-position to form hydrazide derivatives, precursors to heterocycles like pyrazoles:
Such reactions proceed in THF at 0°C, achieving 70–80% yields.
Cycloaddition Reactions
As a dienophile, the compound participates in [4+2] Diels-Alder reactions with cyclopentadiene. The reaction, conducted in dichloromethane at −20°C, produces bicyclic adducts with >90% endo selectivity. These adducts serve as intermediates in natural product synthesis.
Reduction and Oxidation
Catalytic hydrogenation (H₂, Pd/C) selectively reduces the double bond to yield ethyl 3-(2,6-difluorophenyl)propanoate, a chiral building block for NSAIDs. Conversely, oxidation with cleaves the double bond to form 2,6-difluorobenzoic acid, a monomer for high-performance polymers.
Industrial and Pharmaceutical Applications
Polymer Chemistry
The compound’s acrylate group enables radical polymerization into fluorinated polyacrylates. These polymers exhibit exceptional thermal stability (decomposition temperature >300°C) and low surface energy (contact angle 110°), making them ideal for water-repellent coatings.
Medicinal Chemistry
Structure-activity relationship (SAR) studies highlight the 2,6-difluorophenyl group’s role in enhancing bioavailability. Derivatives such as ethyl 3-(2,6-difluorophenyl)prop-2-enamide show IC₅₀ values of 12 nM against COX-2, outperforming celecoxib (IC₅₀ = 40 nM).
Comparative Analysis with Structural Analogs
| Compound | Fluorine Substitution | Melting Point (°C) | Reactivity (Relative Rate) |
|---|---|---|---|
| Ethyl 3-(2-fluorophenyl)prop-2-enoate | 2-F | 45–47 | 1.0 |
| Ethyl 3-(2,6-difluorophenyl)prop-2-enoate | 2,6-F₂ | 62–64 | 2.3 |
| Ethyl 3-(4-cyanophenyl)prop-2-enoate | 4-CN | 88–90 | 0.7 |
The 2,6-difluoro derivative’s higher reactivity (2.3×) and melting point (62–64°C) reflect stronger intermolecular dipole interactions .
Future Research Directions
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Biological Screening: Evaluate anticancer activity against kinase targets (e.g., EGFR, VEGFR).
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Material Science: Develop photo-crosslinkable derivatives for 3D printing resins.
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Green Chemistry: Replace piperidine with biocatalysts (e.g., lipases) to improve sustainability.
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